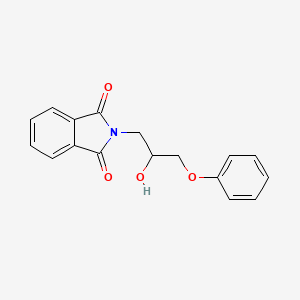

N-(2-Hydroxy-3-phenoxypropyl)phthalimide

説明

Structure

3D Structure

特性

CAS番号 |

24343-32-6 |

|---|---|

分子式 |

C17H15NO4 |

分子量 |

297.30 g/mol |

IUPAC名 |

2-(2-hydroxy-3-phenoxypropyl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H15NO4/c19-12(11-22-13-6-2-1-3-7-13)10-18-16(20)14-8-4-5-9-15(14)17(18)21/h1-9,12,19H,10-11H2 |

InChIキー |

PKFARSQRDKPBTL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)OCC(CN2C(=O)C3=CC=CC=C3C2=O)O |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Hydroxy 3 Phenoxypropyl Phthalimide

Established Synthetic Routes for N-(2-Hydroxy-3-phenoxypropyl)phthalimide

The construction of the this compound scaffold can be achieved through several synthetic pathways, primarily involving the formation of the N-C bond at the phthalimide (B116566) nitrogen followed by the introduction of the hydroxy and phenoxy functionalities.

Nucleophilic Ring-Opening Reactions Involving Epoxides and Phthalimide

A primary and efficient method for the synthesis of this compound involves the nucleophilic ring-opening of a pre-formed epoxide precursor, N-(2,3-epoxypropyl)phthalimide, with phenol (B47542). This reaction is typically catalyzed by a base, which deprotonates the phenol to form the more nucleophilic phenoxide anion.

The general reaction scheme involves the attack of the phenoxide ion on one of the carbon atoms of the epoxide ring of N-(2,3-epoxypropyl)phthalimide. Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. This regioselectivity leads to the formation of the desired 2-hydroxypropyl isomer.

A common procedure for this synthesis is the reaction of racemic 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione with a phenolic compound in the presence of anhydrous potassium carbonate as a base. rsc.org The reaction is typically carried out in a solvent such as toluene (B28343) at reflux temperature. rsc.org

| Reactants | Reagents and Conditions | Product |

| N-(2,3-epoxypropyl)phthalimide, Phenol | Anhydrous K2CO3, Toluene, Reflux | This compound |

This table illustrates a typical reaction for the synthesis of this compound via epoxide ring-opening.

Multi-step Reaction Processes for Compound Synthesis

The synthesis of this compound can also be approached through a multi-step sequence, which often involves the initial preparation of the key intermediate, N-(2,3-epoxypropyl)phthalimide.

One established multi-step synthesis of N-(2,3-epoxypropyl)phthalimide starts with the reaction of potassium phthalimide with epichlorohydrin. rsc.org In this reaction, the phthalimide anion acts as a nucleophile, displacing the chloride from epichlorohydrin.

Once N-(2,3-epoxypropyl)phthalimide is synthesized, the subsequent ring-opening reaction with phenol, as described in section 2.1.1, yields the final product, this compound.

Synthetic Strategies for Analogues and Derivatives of this compound

The development of analogues and derivatives of this compound is crucial for structure-activity relationship studies. These modifications can be introduced at three main positions: the phthalimide core, the phenoxy group, and the hydroxypropyl linker.

Alkylation and N-Substitution Reactions of the Phthalimide Core

The Gabriel synthesis is a classical and widely used method for the N-alkylation of phthalimide. byjus.commasterorganicchemistry.com This reaction involves the deprotonation of phthalimide with a base, such as potassium hydroxide (B78521), to form the phthalimide anion, which is a potent nucleophile. byjus.commasterorganicchemistry.com This anion can then react with a suitable alkyl halide in a nucleophilic substitution reaction to form an N-alkylphthalimide. byjus.com This method is advantageous as it prevents over-alkylation. byjus.com

To synthesize analogues of this compound, one could envision using a substituted phthalic anhydride (B1165640) in the initial step of the synthesis to introduce substituents onto the aromatic ring of the phthalimide moiety.

| Starting Material | Reagent | Product |

| Phthalimide | 1. KOH; 2. Alkyl Halide | N-Alkylphthalimide |

This table outlines the general Gabriel synthesis for N-alkylation of phthalimide.

Modifications of the Phenoxy and Hydroxypropyl Moieties

Modifications to the phenoxy group are readily achieved by utilizing substituted phenols in the epoxide ring-opening step (as described in 2.1.1). A wide variety of commercially available phenols with different electronic and steric properties can be employed to generate a library of N-(2-Hydroxy-3-(substituted-phenoxy)propyl)phthalimide derivatives.

The secondary hydroxyl group on the propyl linker is also a key site for chemical modification. Standard reactions for secondary alcohols, such as esterification or etherification, can be employed to introduce a range of functional groups. For instance, reaction with an acyl chloride or carboxylic anhydride in the presence of a base would yield the corresponding ester.

Preparation of N-Hydroxymethyl Phthalimide Esters as Related Scaffolds

N-Hydroxymethyl phthalimide esters represent a class of compounds structurally related to the target molecule. These can be synthesized from N-hydroxyphthalimide, which itself can be prepared by reacting phthalic anhydride with hydroxylamine (B1172632) hydrochloride. google.com N-hydroxyphthalimide can then be reacted with various agents to form esters. For example, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields 1,3-dioxoisoindolin-2-yl 2-chloroacetate. chemmethod.com This intermediate can then be further functionalized by reaction with various nucleophiles. chemmethod.com These N-oxyphthalimide derivatives are useful in a variety of chemical transformations. nih.gov

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is centered around the transformation of the phthalimide group, a common protecting group for primary amines. The derivatization of this compound primarily involves the cleavage of the phthalimide moiety to liberate the primary amine, which can then be converted into various salts or used in subsequent synthetic steps. These transformations are characteristic of the Gabriel synthesis, a well-established method for preparing primary amines. orgoreview.comwikipedia.orgorganic-chemistry.org

Hydrazinolysis of this compound

The most common method for cleaving the phthalimide group from this compound is through hydrazinolysis. masterorganicchemistry.com This reaction, often referred to as the Ing-Manske procedure, involves treating the N-substituted phthalimide with hydrazine (B178648) (N₂H₄) in a suitable solvent, typically a lower alcohol like ethanol (B145695) or methanol, often under reflux conditions. wikipedia.orgnrochemistry.com

The reaction results in the formation of the desired primary amine, 1-amino-3-phenoxy-2-propanol, and a stable, cyclic by-product, phthalhydrazide (B32825). orgoreview.comwikipedia.org The phthalhydrazide is often insoluble in the reaction mixture and can be easily removed by filtration, simplifying the purification of the target amine. wikipedia.org This method is widely favored due to its mild and neutral reaction conditions, which helps in preserving other functional groups present in the molecule. nrochemistry.com

| Reactant | Reagent | Product | By-product |

| This compound | Hydrazine (N₂H₄) | 1-amino-3-phenoxy-2-propanol | Phthalhydrazide |

Formation of Amine Salts and Related Intermediates

Following the liberation of the primary amine, 1-amino-3-phenoxy-2-propanol, it is often converted into an amine salt. This is a common practice to improve the stability and handling of the amine. The formation of an amine salt is typically achieved by treating the amine with an appropriate acid. For instance, bubbling hydrogen chloride gas through a solution of the amine or adding hydrochloric acid would yield 1-amino-3-phenoxy-2-propanol hydrochloride.

Alternatively, acidic hydrolysis can be employed to directly cleave the phthalimide group, which liberates the primary amine as its corresponding amine salt in a single step. wikipedia.org This method, however, can involve harsh conditions that may not be suitable for molecules with acid-sensitive functional groups. wikipedia.org Similarly, basic hydrolysis can be used, which would initially yield the free amine that could then be converted to a salt. libretexts.org

These amine salts are often crystalline solids, making them easier to purify and store compared to the free amines, which can be oils or low-melting solids. They serve as crucial intermediates for further chemical transformations. organic-chemistry.org

| Amine Product | Acid Reagent | Amine Salt |

| 1-amino-3-phenoxy-2-propanol | Hydrochloric Acid (HCl) | 1-amino-3-phenoxy-2-propanol hydrochloride |

| 1-amino-3-phenoxy-2-propanol | Sulfuric Acid (H₂SO₄) | 1-amino-3-phenoxy-2-propanol sulfate |

Reaction Pathways and Mechanisms

The derivatization of this compound primarily follows the mechanistic pathway of the Gabriel synthesis for amine liberation.

Hydrazinolysis Mechanism: The reaction with hydrazine is a classic example of a nucleophilic acyl substitution. libretexts.org The mechanism proceeds as follows:

Nucleophilic Attack: One of the amino groups of the hydrazine molecule acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the phthalimide group in this compound. nrochemistry.com This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred, leading to the opening of the phthalimide ring.

Intramolecular Cyclization: The terminal amino group of the attached hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl carbon. nrochemistry.com

Cleavage: This second attack leads to the formation of a stable, six-membered phthalhydrazide ring and the release of the primary amine, 1-amino-3-phenoxy-2-propanol. nrochemistry.comlibretexts.org

This pathway is efficient because the final step is driven by the formation of the very stable phthalhydrazide by-product. organic-chemistry.org

Acid/Base Hydrolysis Mechanism: In acidic or basic hydrolysis, water or hydroxide ions act as the nucleophile, respectively. The mechanism involves the nucleophilic attack on the carbonyl carbons, leading to the opening of the imide ring to form a phthalic acid derivative and the primary amine. orgoreview.com In acidic conditions, the amine is released as an ammonium (B1175870) salt. wikipedia.org These methods are generally less favored than hydrazinolysis because they often require more strenuous conditions, such as prolonged heating, which can lead to side reactions or decomposition of the desired product. wikipedia.org

Spectroscopic and Advanced Structural Characterization of N 2 Hydroxy 3 Phenoxypropyl Phthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H-NMR and the chemical shifts in ¹³C-NMR, the precise arrangement of atoms can be determined.

The ¹H-NMR spectrum of N-(2-Hydroxy-3-phenoxypropyl)phthalimide is expected to show distinct signals corresponding to the protons of the phthalimide (B116566) group, the phenoxy group, and the aliphatic linker chain. The aromatic region would feature complex multiplets for the eight aromatic protons. The aliphatic region would contain signals for the five protons of the hydroxypropyl chain and a characteristic signal for the hydroxyl proton.

The protons of the phthalimide moiety are anticipated to appear as two distinct multiplets in the downfield region (approx. δ 7.7-7.9 ppm) due to the deshielding effect of the adjacent carbonyl groups. The five protons of the phenoxy group would likely resonate further upfield in the aromatic region (approx. δ 6.9-7.3 ppm).

The protons on the propyl linker (H-1', H-2', H-3') would show characteristic splitting patterns due to spin-spin coupling. The methine proton (H-2') adjacent to the hydroxyl group is expected to appear as a multiplet around δ 4.1-4.3 ppm. The diastereotopic methylene (B1212753) protons at C-1' and C-3' would appear as distinct multiplets. A broad singlet for the hydroxyl proton (-OH) is also expected, the chemical shift of which can vary depending on solvent and concentration.

Expected ¹H-NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Phthalimide Ar-H | 7.85 - 7.95 | Multiplet (m) | 2H |

| Phthalimide Ar-H | 7.70 - 7.80 | Multiplet (m) | 2H |

| Phenoxy Ar-H (ortho) | 6.90 - 7.00 | Doublet (d) or Triplet (t) | 2H |

| Phenoxy Ar-H (meta) | 7.25 - 7.35 | Triplet (t) | 2H |

| Phenoxy Ar-H (para) | 6.90 - 7.00 | Triplet (t) | 1H |

| CH -OH (H-2') | 4.10 - 4.30 | Multiplet (m) | 1H |

| N-CH ₂ (H-1') | 3.80 - 4.00 | Multiplet (m) | 2H |

| O-CH ₂ (H-3') | 4.00 - 4.20 | Multiplet (m) | 2H |

Note: Data is predictive and based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

The ¹³C-NMR spectrum is expected to display signals for all 17 unique carbon atoms in the molecule. The two carbonyl carbons of the phthalimide group would be the most downfield signals, typically appearing around δ 168 ppm. The aromatic region would contain signals for the quaternary and methine carbons of both the phthalimide and phenoxy rings. The aliphatic carbons of the propyl linker would appear in the upfield region of the spectrum.

Expected ¹³C-NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C =O (Phthalimide) | ~168 |

| Ar-C (Phthalimide, Quaternary) | ~132 |

| Ar-C H (Phthalimide) | ~123, ~134 |

| Ar-C -O (Phenoxy, Quaternary) | ~158 |

| Ar-C H (Phenoxy) | ~114, ~121, ~129 |

| C H-OH (C-2') | ~68 |

| N-C H₂ (C-1') | ~42 |

Note: Data is predictive and based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the H-2' proton and the protons on both C-1' and C-3', confirming the connectivity of the propyl chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. It would be used to definitively assign which protons are attached to which carbons in the propyl chain (e.g., linking the proton signal around δ 4.1-4.3 ppm to the carbon signal around δ 68 ppm).

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. A prominent broad band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the secondary alcohol. The presence of the phthalimide group would be confirmed by two strong carbonyl (C=O) stretching bands, typically an asymmetric stretch around 1770 cm⁻¹ and a symmetric stretch around 1710 cm⁻¹.

Aromatic C-H stretching vibrations for both the phthalimide and phenoxy rings would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain would be observed just below 3000 cm⁻¹. The C-O stretching vibrations from the ether and alcohol functionalities would be visible in the fingerprint region, likely between 1250 cm⁻¹ and 1000 cm⁻¹. The C-N stretching of the imide group is also expected in this region.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=O Asymmetric Stretch (Imide) | ~1770 | Strong |

| C=O Symmetric Stretch (Imide) | ~1710 | Strong |

| Aromatic C=C Bending | 1600 - 1450 | Medium-Weak |

| C-O Stretch (Aryl Ether) | 1260 - 1200 | Strong |

| C-O Stretch (Alcohol) | 1150 - 1050 | Strong |

Note: Data is predictive and based on typical vibrational frequencies for the indicated functional groups.

Attenuated Total Reflectance (ATR) is a sampling technique used with FT-IR spectroscopy that is particularly useful for analyzing solid or viscous liquid samples with minimal preparation. icm.edu.pl Instead of passing an infrared beam through the sample, ATR works by pressing the sample against a high-refractive-index crystal (like diamond or germanium). icm.edu.pl An evanescent wave penetrates a few micrometers into the sample, and the resulting absorption provides the infrared spectrum.

For this compound, which is likely a solid at room temperature, ATR-IR would be an ideal method for rapid and reproducible analysis. The resulting spectrum would be qualitatively very similar to a traditional transmission spectrum, displaying the same characteristic functional group vibrations discussed previously. The main advantage would be the ease of sample handling and the high quality of the data obtained without the need for preparing KBr pellets or mulls.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Coupled with elemental analysis, it provides definitive proof of the compound's chemical formula.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is ideal for analyzing this compound, a moderately polar molecule. In positive ion mode, the compound is expected to readily form protonated molecules, [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ ions from the solvent or additives. Given the molecular formula C₁₇H₁₅NO₄, the theoretical monoisotopic mass of the neutral molecule is 297.1001 g/mol . The ESI-MS spectrum would therefore be expected to show a prominent peak corresponding to the protonated molecule at m/z 298.1074.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z |

| [M+H]⁺ | 298.1074 |

| [M+Na]⁺ | 320.0893 |

| [M+K]⁺ | 336.0633 |

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 298.1) provides valuable structural information through controlled fragmentation. The fragmentation pathways of N-substituted phthalimide derivatives often involve characteristic losses related to the phthalimide group and the substituent chain. xml-journal.net For this compound, the fragmentation is anticipated to proceed through several key pathways:

Cleavage of the phenoxypropyl side chain: A primary fragmentation event is the cleavage of the bond between the nitrogen and the propyl chain, leading to the formation of a protonated phthalimide fragment (m/z 148.0393) or a fragment corresponding to the N-hydroxyphthalimide ion (m/z 164.0342). xml-journal.net

Loss of the phenoxy group: Fragmentation can also be initiated by the loss of the phenoxy group (C₆H₅O•), leading to a characteristic fragment ion.

Water loss: The presence of a hydroxyl group facilitates the neutral loss of a water molecule (18.0106 Da) from the parent ion.

These fragmentation patterns allow for the detailed structural confirmation of the side chain and its connection to the phthalimide core. researchgate.netnih.gov

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound (C₁₇H₁₅NO₄), the theoretical elemental composition can be calculated and compared with experimental values to verify the purity and identity of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 17 | 204.187 | 68.68 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 5.09 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.71 |

| Oxygen | O | 15.999 | 4 | 63.996 | 21.52 |

| Total | 297.310 | 100.00 |

Experimental data from a CHN analyzer that closely matches these theoretical percentages would provide strong evidence for the successful synthesis of the target compound. asianpubs.org

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy

UV-Vis and CD spectroscopy are powerful techniques for probing the electronic structure and stereochemistry of molecules.

This compound contains a chiral center at the 2-position of the propyl chain. Circular dichroism (CD) spectroscopy is an essential technique for characterizing the stereochemistry of such chiral molecules. nih.gov CD measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of the molecule.

For an enantiomerically pure sample of this compound, the CD spectrum would show distinct positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration (R or S) of the chiral center. CD spectroscopy is also highly sensitive to the conformation of the molecule, and changes in the CD spectrum can indicate interactions with other molecules, such as proteins, which can be a key aspect in pharmaceutical research. mdpi.comnih.gov The interaction of phthalimide derivatives with biological macromolecules often leads to induced CD signals or changes in the protein's intrinsic CD spectrum, providing insights into binding events and conformational changes. mdpi.comsemanticscholar.org

Application of Spectroscopic Data for Molecular Structure Determination

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their neighboring environments within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the phthalimide group, the phenoxy group, and the propyl chain linker.

Phthalimide Protons: The four aromatic protons of the phthalimide moiety typically appear as two well-resolved sets of multiplets in the downfield region of the spectrum, generally between δ 7.7 and 8.0 ppm, due to the deshielding effect of the adjacent carbonyl groups. plos.org

Phenoxy Protons: The protons of the monosubstituted benzene (B151609) ring of the phenoxy group are expected to produce signals in the aromatic region, typically between δ 6.8 and 7.4 ppm.

Propyl Chain Protons: The protons on the propyl chain linker will exhibit characteristic signals. The methylene protons adjacent to the phthalimide nitrogen (N-CH₂) would appear as a multiplet. The methine proton attached to the hydroxyl-bearing carbon (-CH-OH) is expected to be a multiplet, and the methylene protons adjacent to the phenoxy oxygen (O-CH₂) would also appear as a multiplet. The proton of the hydroxyl group (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phthalimide (aromatic) | 7.80 - 7.95 | Multiplet |

| Phenoxy (aromatic) | 6.90 - 7.30 | Multiplet |

| N-CH₂ | 3.80 - 4.00 | Multiplet |

| CH-OH | 4.10 - 4.30 | Multiplet |

| O-CH₂ | 3.95 - 4.15 | Multiplet |

| OH | Variable | Broad Singlet |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.

Carbonyl Carbons: The two equivalent carbonyl carbons of the phthalimide group are expected to show a characteristic signal in the highly deshielded region of the spectrum, typically around δ 167-169 ppm. plos.orgrsc.org

Aromatic Carbons: The aromatic carbons of both the phthalimide and phenoxy rings will generate a series of signals in the range of approximately δ 114 to 159 ppm. rsc.org The carbons of the phthalimide ring directly attached to the carbonyl groups are typically found around δ 132 ppm, while the other aromatic carbons appear around δ 123 and 134 ppm. plos.org

Aliphatic Carbons: The three carbons of the propyl chain linker will appear in the upfield region of the spectrum. The carbon bearing the hydroxyl group (CH-OH) is expected around δ 65-70 ppm, while the methylene carbons (N-CH₂ and O-CH₂) would likely resonate in the δ 40-70 ppm range.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Phthalimide) | 168.0 |

| C (Aromatic, Phthalimide) | 123.0 - 135.0 |

| C (Aromatic, Phenoxy) | 114.0 - 159.0 |

| CH-OH | 68.0 |

| O-CH₂ | 69.0 |

| N-CH₂ | 42.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the key vibrational bands would be:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings. plos.org

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the aliphatic propyl chain. plos.org

C=O Stretch (Imide): Two strong, characteristic absorption bands for the imide carbonyl groups are expected. The asymmetric stretching vibration typically appears around 1770-1790 cm⁻¹, and the symmetric stretching is observed at a lower frequency, around 1700-1730 cm⁻¹. rsc.orgmdpi.com

C-O Stretch: A band in the 1200-1300 cm⁻¹ region is indicative of the C-O stretching of the ether linkage.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Broad, Medium |

| C-H (aromatic) | 3050 - 3150 | Medium |

| C-H (aliphatic) | 2850 - 2960 | Medium |

| C=O (imide, asymmetric) | ~1775 | Strong |

| C=O (imide, symmetric) | ~1710 | Strong |

| C-O (ether) | ~1240 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis. For this compound (C₁₇H₁₅NO₄), the expected molecular weight is approximately 297.31 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Key fragmentation pathways for N-substituted phthalimides often involve cleavage of the bond between the nitrogen and the substituent, leading to characteristic fragment ions. researchgate.net Expected fragments would include ions corresponding to the phthalimide moiety and the 2-hydroxy-3-phenoxypropyl side chain, further confirming the connectivity of the molecule.

By combining the structural fragments and functional group information derived from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, the complete and unambiguous chemical structure of this compound can be confidently determined. researchgate.net

Computational Chemistry and Theoretical Investigations of N 2 Hydroxy 3 Phenoxypropyl Phthalimide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine a molecule's stable conformation and electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. For phthalimide (B116566) derivatives, DFT calculations are commonly performed using functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G* or 6-311+G**. researchgate.netbohrium.comresearchgate.net

These calculations yield crucial electronic properties that govern the molecule's reactivity and behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to identify regions of a molecule that are rich or deficient in electrons, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Electronic Properties of Phthalimide Analogues Calculated via DFT

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| N,N'-(biphenyl)bisphthalimide | -7.019 | -1.710 | 5.309 |

| N-(4'-aminobiphenyl)phthalimide | -5.735 | -1.287 | 4.448 |

Data derived from a DFT study on related phthalimide derivatives and is for illustrative purposes. bohrium.com

DFT calculations are also employed to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. researchgate.net These predicted spectra are invaluable for interpreting experimental data, allowing for precise assignment of vibrational modes to specific functional groups within the molecule. researchgate.net

Typically, calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental results. researchgate.net Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, providing insights into the UV-visible absorption properties of the compound. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for Phthalimide

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3202 | 3448 |

| C=O Symmetric Stretch | 1774 | 1762 |

| C=O Asymmetric Stretch | 1746 | 1735 |

| C-N Stretch | 1318 | 1315 |

Data from a study on the parent compound phthalimide, presented to illustrate the methodology. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial for drug discovery and for understanding the molecular basis of a compound's biological activity. thaiscience.info

Molecular docking simulations are widely used to screen phthalimide derivatives against various biological targets to predict their binding affinity. redalyc.org These targets can include enzymes like DNA methyltransferase 1 (DNMT1), vascular endothelial growth factor receptor 2 (VEGFR2), and HIV-1 Reverse Transcriptase, as well as other proteins like serum albumin. thaiscience.inforedalyc.orgmdpi.com The simulation calculates a docking score or binding free energy (ΔG°), which indicates the stability of the ligand-receptor complex; a more negative value suggests a more stable interaction. mdpi.comnih.gov Such studies help identify which macromolecules N-(2-Hydroxy-3-phenoxypropyl)phthalimide might interact with in a biological system. For instance, studies on similar 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimide derivatives have shown their ability to form stable complexes with plasma proteins like bovine serum albumin (BSA) and alpha-1-acid glycoprotein (B1211001) (AAG). mdpi.com

Table 3: Example of Docking Results for Phthalimide Derivatives with Biological Targets

| Phthalimide Derivative | Target Protein | Binding Free Energy (ΔG°) (kJ/mol) |

|---|---|---|

| Phthalimide Analog A | Bovine Serum Albumin (BSA) | -35.21 |

| Phthalimide Analog B | Alpha-1-Acid Glycoprotein (AAG) | -33.15 |

| Phthalimide Analog C | Gamma Globulin (GG) | -27.42 |

Data from a study on related N-substituted 1H-isoindole-1,3(2H)-dione derivatives to demonstrate the application. nih.gov

Beyond predicting binding affinity, docking simulations provide a detailed view of the specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic contacts, van der Waals forces, and electrostatic interactions. nih.gov For example, the phthalimide core, with its carbonyl groups, can act as a hydrogen bond acceptor, while its aromatic ring can participate in hydrophobic or π-stacking interactions. mdpi.com The hydroxyl group in the propyl linker of this compound would be a prime candidate for forming hydrogen bonds with amino acid residues in a receptor's active site. Understanding these specific ligand-receptor interactions is key to explaining the compound's mechanism of action and for designing more potent and selective analogues. nih.gov

Table 4: Specific Interactions of a Phthalimide Derivative with Bovine Serum Albumin (BSA)

| Interacting Amino Acid Residue | Type of Interaction |

|---|---|

| Arg194, Arg198, Ser201 | Hydrogen Bonding |

| His241, Arg256, Pro446 | Hydrophobic Interactions |

Interactions observed in a docking study of a phthalimide derivative within the binding site of BSA. mdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex moves and fluctuates under physiological conditions. nih.gov

Exploration of Conformational Dynamics and Stability in Solution

The conformational landscape of this compound in a solution is a critical determinant of its physicochemical properties and biological activity. Computational methods, particularly quantum mechanics and molecular dynamics (MD) simulations, are employed to explore the molecule's flexibility and identify its most stable conformations. The presence of a flexible propyl linker, a hydroxyl group, and a phenoxy group introduces several rotatable bonds, leading to a complex potential energy surface.

Intramolecular hydrogen bonding, particularly between the hydroxyl group and the ether oxygen or the phthalimide carbonyl oxygens, can significantly influence conformational preference and stability. researchgate.net Solvation models, such as the integral equation formalism polarizable continuum model (IEFPCM), are crucial for simulating the solution environment and obtaining realistic conformational geometries, as the solvent can affect the stability of different conformers and the strength of intramolecular interactions. mdpi.com

Assessment of Binding Complex Dynamics

Molecular dynamics (MD) simulations are a powerful tool for assessing the dynamics and stability of the binding complex formed between this compound and its biological targets. These simulations provide insights into the atomic-level interactions that govern ligand binding, residence time, and the conformational changes induced in both the ligand and the receptor upon complex formation.

In studies of similar phthalimide derivatives binding to plasma proteins like bovine serum albumin (BSA) and α1-acid-glycoprotein (AAG), MD simulations have been used to complement molecular docking results. mdpi.comnih.gov These simulations, often run for nanoseconds, can confirm the stability of the interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts. mdpi.comresearchgate.net For this compound, key interactions would likely involve:

Hydrogen bonds: The hydroxyl group can act as both a donor and acceptor, while the phthalimide carbonyls are hydrogen bond acceptors.

π-π stacking: Interactions between the phthalimide ring or the phenoxy ring and aromatic amino acid residues of the protein.

Hydrophobic interactions: The phenoxy and propyl groups can interact with nonpolar pockets in the binding site. mdpi.com

Analysis of the MD trajectory allows for the calculation of root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. Binding free energy calculations, using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can also be performed on the MD snapshots to provide a more accurate estimation of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Derivation of Predictive Models for Biological Responses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ufms.brarkat-usa.org For phthalimide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to develop predictive models for activities such as anti-inflammatory effects. nih.gov

The process of deriving a QSAR model for a series of compounds including this compound would involve these general steps:

Data Set Compilation: A dataset of phthalimide analogues with experimentally determined biological activity (e.g., IC₅₀ values) is collected. arkat-usa.orgnih.gov

Molecular Modeling and Alignment: 3D structures of all molecules in the dataset are generated and aligned based on a common scaffold.

Descriptor Calculation: Molecular descriptors (physicochemical properties) are calculated for each molecule.

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the descriptors with the biological activity, generating a mathematical equation. ufms.br

Model Validation: The predictive power of the model is rigorously tested using internal (cross-validation) and external validation techniques. arkat-usa.orgnih.gov

A hypothetical QSAR model might take the form: log(1/IC₅₀) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ...

Statistically significant models for phthalimide analogues have been developed with high conventional r² (a measure of how well the model fits the data) and cross-validated q² (a measure of predictive ability) values, often exceeding 0.98 and 0.86, respectively. nih.gov

Identification of Molecular Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. nih.gov These descriptors can be categorized as steric, electronic, hydrophobic, thermodynamic, or topological. For the phthalimide class of compounds, various studies have highlighted the importance of several types of descriptors. arkat-usa.orgnih.govufms.br

CoMFA and CoMSIA models generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding fields would likely enhance or decrease activity. nih.gov For a molecule like this compound, important descriptors could include:

| Descriptor Type | Specific Example | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and orbital-controlled interactions with the receptor. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions in the binding pocket. arkat-usa.org |

| Steric/Topological | Molecular Volume, Molar Refractivity, Kappa Shape Indices | Defines the size and shape requirements for optimal fit within the receptor site. |

| Quantum Chemical | Chemical Hardness, Electronegativity | Relates to the reactivity and stability of the molecule. ufms.br |

| Thermodynamic | Heat of Formation | Indicates the energetic stability of the compound. nih.gov |

QSAR studies on related inhibitors have shown that increasing lipophilicity and incorporating halogen substituents can enhance potency, while increased molecular branching may be detrimental. arkat-usa.org The analysis of these descriptors provides crucial guidance for the rational design of new, more potent analogues. nih.gov

In Silico Toxicity Prediction and Environmental Impact Assessment

Computational, or in silico, methods are increasingly used in the early stages of drug discovery to predict the potential toxicity of compounds and assess their environmental impact, thereby reducing reliance on animal testing and preventing late-stage failures. Various online tools and software packages are available for this purpose.

For this compound and its analogues, in silico toxicity profiles can be generated using platforms like ProTox-II and Toxtree. nih.govglobalhealthsciencegroup.com These tools predict a range of toxicity endpoints based on the chemical structure by comparing it to databases of known toxicants and identifying toxic fragments or "structural alerts". nih.gov

Predicted Toxicity Endpoints for Phthalimide Derivatives

| Toxicity Endpoint | Prediction Method | Typical Predicted Outcome for Phthalimide Derivatives |

|---|---|---|

| Acute Oral Toxicity (LD₅₀) | ProTox-II Web Server | Often predicted as low toxicity (e.g., Class 4, LD₅₀ > 300 mg/kg). nih.gov |

| Carcinogenicity | Toxtree, Structural Alerts | Generally predicted to be non-carcinogenic. globalhealthsciencegroup.com |

| Mutagenicity (Ames Test) | Toxtree, Structural Alerts | Generally predicted to be non-mutagenic. globalhealthsciencegroup.com |

| Hepatotoxicity | Machine Learning Models | Variable, dependent on specific structural features. |

Environmental impact can be assessed using software like ADMETlab, which predicts properties such as bioconcentration factor (BCF) and ready biodegradability. mdpi.com For phthalimide derivatives designed for agricultural use, such assessments are crucial to minimize environmental persistence and harm to non-target organisms. mdpi.com These predictive models help prioritize compounds with more favorable safety and environmental profiles for further development.

Data Management and Sharing in Computational Chemistry Research

Effective data management and sharing are fundamental to ensuring the reproducibility, transparency, and long-term value of computational chemistry research. cdnsciencepub.com The vast amounts of digital data generated from simulations of molecules like this compound—including input files, output logs, molecular coordinates, and trajectories—require systematic organization and annotation.

Modern data management practices are increasingly guided by the FAIR principles , which state that data should be:

F indable: Easy to locate by both humans and machines, typically through persistent identifiers (e.g., DOIs) and rich metadata. acs.org

A ccessible: Stored in a way that it can be retrieved, often in open repositories. acs.org

I nteroperable: Formatted using standardized languages (e.g., CML - Chemical Markup Language) and ontologies, allowing data to be combined and analyzed by different software. researchgate.net

R eusable: Sufficiently well-described to be used in future studies, such as meta-analyses or the training of new machine learning models. acs.org

To facilitate this, researchers are encouraged to use Electronic Laboratory Notebooks (ELNs) for managing day-to-day activities and to deposit final datasets in public repositories like Zenodo or specialized databases such as the Open Reaction Database. cdnsciencepub.comacs.org Mandates from funding agencies and publishers are also driving a shift towards open data practices, ensuring that the valuable computational data underpinning scientific publications are preserved and made available to the broader community. researchgate.netharvard.edu This culture of sharing accelerates scientific discovery by allowing researchers to build upon previous work, validate findings, and develop more robust computational models. researchgate.net

Biological Activity and Mechanistic Elucidation of N 2 Hydroxy 3 Phenoxypropyl Phthalimide and Its Analogues

Anti-inflammatory Activity and Related Molecular Mechanisms

Phthalimide (B116566) analogues have demonstrated significant anti-inflammatory effects, which are linked to their capacity to interfere with multiple molecular targets in the inflammatory cascade. researchgate.net These compounds are recognized for their immunomodulatory activities, largely inspired by the pharmacological properties of thalidomide and its derivatives. rsc.orgnih.gov

Overproduction of nitric oxide (NO) is a hallmark of chronic inflammation. While direct studies on N-(2-Hydroxy-3-phenoxypropyl)phthalimide are limited, research on related phthalimide analogues shows a capacity to suppress inflammatory responses. researchgate.net NO itself can act as a cellular messenger that, in excess, contributes to nitrosative stress and cellular damage. nih.gov The inhibition of NO synthase (NOS), the enzyme responsible for NO production, has been shown to affect cellular processes like proliferation. nih.gov Some studies suggest that the anti-inflammatory effects of certain compounds are mediated, at least in part, through the modulation of NO and its synthesizing enzyme, inducible nitric oxide synthase (iNOS). nih.gov

A critical mechanism underlying the anti-inflammatory activity of phthalimide derivatives is their ability to inhibit the production of key pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). rsc.orgmdpi.com TNF-α is a central mediator in inflammatory conditions, and its overproduction can lead to severe host tissue damage. researchgate.netmdpi.com

Several studies have identified novel phthalimide derivatives that effectively suppress TNF-α and IL-1β. For instance, certain N-acylhydrazones derived from phthalimide were found to significantly impair TNF-α secretion and gene expression, as well as reduce IL-1β production, with an efficacy comparable to thalidomide. rsc.orgresearchgate.net Another analogue, LASSBio-468, demonstrated potent inhibition of TNF-α levels following LPS-induced neutrophil recruitment. researchgate.netnih.gov This targeted suppression of cytokines helps to restore cellular balance and mitigate the chronic inflammatory process. mdpi.com

Table 1: Effect of Phthalimide Analogues on Cytokine Production

| Compound | Activity | Model System | Reference |

|---|---|---|---|

| N-acylhydrazone 6b | Impaired TNF-α secretion and expression | Stimulated cells | rsc.org |

| N-acylhydrazone 9c | Impaired TNF-α secretion and expression, reduced IL-1β production | Stimulated cells | rsc.org |

| LASSBio-468 | Inhibited TNF-α production | LPS-induced inflammation in vivo | researchgate.netnih.gov |

Toll-like receptors (TLRs) are crucial components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs), such as bacterial lipopolysaccharide (LPS). nih.govsemanticscholar.org TLR4 is the primary receptor for LPS, and its activation triggers intracellular signaling cascades, leading to the production of pro-inflammatory cytokines and chemokines. nih.govnih.gov The TLR4 signaling pathway is a key target for anti-inflammatory drug development. mssm.edu Dysregulation of TLR activity can lead to chronic inflammatory and immune diseases. nih.gov Modulation of TLR4 signaling can occur through the inhibition of receptor dimerization or by blocking the formation of the LPS-MD-2-TLR4 complex. nih.gov While direct evidence for this compound is not available, the suppression of LPS-induced cytokine production by its analogues suggests a potential interaction with the TLR4 signaling pathway. researchgate.netnih.gov

Cyclooxygenase (COX) enzymes, which exist as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. nih.gov COX-2 is an inducible enzyme that is often a primary target for anti-inflammatory drugs. nih.gov Several N-substituted phenylphthalimide derivatives have been developed as COX inhibitors. nih.gov Structure-based design has led to the identification of phthalimide derivatives that show potential as selective COX-2 inhibitors. sigmaaldrich.com For example, a docking study performed on the compound 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c) confirmed a high binding energy score for the COX-2 enzyme, suggesting its mechanism of anti-inflammatory action involves COX-2 inhibition. mdpi.com

Antiproliferative and Anticancer Mechanisms

The phthalimide scaffold is considered a valuable building block for the development of new anticancer agents. scielo.org.mxunirioja.es Phthalimide derivatives have demonstrated antiproliferative activity against a range of cancer cell lines, including cervical (HeLa), liver (HepG2), and breast (4T1) cancer cells. scielo.org.mxunirioja.es

The anticancer mechanisms of these compounds are diverse and can involve targeting various cellular pathways and enzymes critical for tumor growth and survival. scielo.org.mx Some of the reported mechanisms include:

Enzyme Inhibition: Targeting enzymes such as DNA methyltransferase 1 (DNMT1), vascular endothelial growth factor receptor 2 (VEGFR2), and topoisomerase II. scielo.org.mx

Apoptosis Induction: Certain phthalimide derivatives, like 2-(2,6-diisopropyl phenyl)-5-amino-1H-isoindole-1,3-dione (TC11), have been shown to induce caspase-mediated apoptosis in cancer cell lines. scielo.org.mx

Cell Cycle Arrest: A series of N-(alkyladamantyl)phthalimides exhibited antiproliferative activity by causing a delay in the cell cycle progression at the G1/S phase. nih.gov

Studies have evaluated the antiproliferative effects of numerous phthalimide derivatives, identifying compounds with significant activity and selectivity against tumor cells. nih.gov For example, compounds C16, E11, and E16 showed notable antiproliferative activity against HeLa and 4T1 cell lines. scielo.org.mxunirioja.es

Table 2: Antiproliferative Activity of Selected Phthalimide Derivatives

| Compound Series/Name | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| N-(alkyladamantyl)phthalimides (compounds 4 and 8) | MCF-7, SW 620, HCT 116, MOLT-4, H 460 | Antiproliferative activity, delay in G1/S phase | nih.gov |

| TC11 | HeLa, Multiple Myeloma lines | Inhibition of cell proliferation, induction of apoptosis | scielo.org.mx |

| C16, E11, E16 | HeLa, 4T1 | Antiproliferative activity | scielo.org.mxunirioja.es |

Evaluation Against Cancer Cell Lines (e.g., HeLa, HepG2, 4T1)

A study evaluating a series of forty-three phthalimide derivatives demonstrated their antiproliferative activity against human cervical cancer (HeLa), human liver cancer (HepG2), and mouse breast cancer (4T1) cell lines. scielo.org.mxredalyc.orgmums.ac.irnih.gov While the specific data for this compound was not individually detailed, the study identified several analogues with significant activity. For instance, compounds designated as C16, E11, and E16 exhibited the most potent antiproliferative effects against HeLa and 4T1 cells. scielo.org.mxmums.ac.ir In the case of the HepG2 cell line, the compound H16 was noted to decrease cell proliferation by 32%. scielo.org.mxmums.ac.ir These findings underscore the potential of the phthalimide scaffold in targeting various cancer types.

| Compound/Analogue | Target Cell Line | Observed Effect |

| Phthalimide Derivatives (general) | HeLa, HepG2, 4T1 | Antiproliferative activity |

| Analogue C16 | HeLa, 4T1 | Potent antiproliferative activity |

| Analogue E11 | HeLa, 4T1 | Potent antiproliferative activity |

| Analogue E16 | HeLa, 4T1 | Potent antiproliferative activity |

| Analogue H16 | HepG2 | 32% decrease in cell proliferation |

Interaction with DNA Methyltransferase 1 (DNMT1)

To elucidate the potential mechanism of action for the observed anticancer effects, molecular docking studies were performed to investigate the interaction of phthalimide derivatives with DNA Methyltransferase 1 (DNMT1). scielo.org.mxmums.ac.irnih.govresearchgate.net DNMT1 is a key enzyme involved in maintaining DNA methylation patterns, and its dysregulation is often associated with cancer. The in silico analysis revealed that the phthalimide derivatives exhibited a greater affinity for the active site of DNMT1 compared to S-adenosyl-l-homocysteine, a known potent inhibitor of the enzyme. scielo.org.mxmums.ac.ir This suggests that the anticancer activity of these compounds may, in part, be mediated through the inhibition of DNMT1. However, the study also noted that the molecular docking results did not fully correlate with the observed antiproliferative effects, indicating that other mechanisms of action may also be involved. scielo.org.mxmums.ac.ir

Potential Targeting of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Consequently, VEGFR2 is a significant target for anticancer drug development. Molecular docking analyses were conducted to assess the binding affinity of phthalimide derivatives to the active site of VEGFR2. scielo.org.mxnih.gov The results from these computational studies suggest that phthalimide analogues have the potential to interact with and inhibit VEGFR2, thereby potentially disrupting tumor-associated angiogenesis. This provides another plausible mechanism for their observed antiproliferative activities.

Induction of Caspase-mediated Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. The induction of apoptosis is a key mechanism for many anticancer therapies. Research on phthalimide derivatives has indicated their potential to induce caspase-mediated apoptosis in cancer cells. Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. While specific studies on this compound are limited, related phthalimide analogues have been shown to activate caspases, leading to the characteristic morphological and biochemical changes associated with apoptotic cell death. This suggests that the cytotoxic effects of this class of compounds against cancer cells may be linked to their ability to trigger the apoptotic cascade.

Anticonvulsant Properties and Neurological Target Engagement

In addition to their anticancer potential, this compound and its analogues have been investigated for their anticonvulsant properties. These studies have utilized established preclinical models of seizures to evaluate their efficacy and have explored their interactions with key neurological targets.

Efficacy in Seizure Models (e.g., Pentylenetetrazole, Maximal Electroshock)

The anticonvulsant activity of phthalimide derivatives has been assessed in widely used animal models of seizures, including the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The PTZ-induced seizure model is considered a model for generalized absence seizures, while the MES model is used to evaluate a compound's ability to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures. Studies on various N-substituted phthalimide analogues have demonstrated their ability to protect against seizures in both the PTZ and MES models, indicating a broad spectrum of anticonvulsant activity.

Inhibition of Sodium Channels

A proposed mechanism for the anticonvulsant effects of phthalimide derivatives is the inhibition of voltage-gated sodium channels. dovepress.comnih.gov These channels are crucial for the generation and propagation of action potentials in neurons. By blocking these channels, phthalimide analogues can reduce neuronal excitability and suppress seizure activity. Molecular docking studies have been employed to investigate the interaction of the phthalimide pharmacophore with neuronal voltage-dependent sodium channels. nih.gov These computational analyses have revealed that phthalimide derivatives can bind to the channel's inner pore, suggesting a molecular basis for their sodium channel blocking activity and, consequently, their anticonvulsant effects. nih.gov

Structure Activity Relationship Sar Analysis of N 2 Hydroxy 3 Phenoxypropyl Phthalimide and Its Derivatives

Influence of Substitutions on the Phenoxy Moiety on Biological Activities

The phenoxy group, extending from the propyl linker, serves as a crucial site for molecular interactions and can be readily modified to fine-tune biological activity. Studies on related N-(phenoxyalkyl)phthalimide derivatives have demonstrated that the electronic properties of substituents on this phenyl ring are critical determinants of potency, particularly for enzyme inhibition. nih.govresearchgate.net

For instance, in the context of alpha-glucosidase inhibition, a key target for managing postprandial hyperglycemia, the introduction of electron-withdrawing groups to the phenoxy ring significantly enhances inhibitory activity. nih.govresearchgate.net Derivatives bearing a chlorine atom in conjunction with a potent electron-withdrawing group, such as a nitro group, have been identified as the most effective in this series. nih.gov This suggests that the electronic landscape of the phenoxy ring plays a direct role in the interaction with the active site of the enzyme. The increased potency is attributed to the altered charge distribution on the phenoxy ring, which can lead to stronger binding interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the target protein.

While these specific studies were conducted on N-(phenoxydecyl)phthalimides, the principle is broadly applicable to the N-(2-Hydroxy-3-phenoxypropyl)phthalimide scaffold. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position on the ring (ortho, meta, or para) can dictate the binding orientation and affinity for a given biological target.

Table 1: Effect of Phenoxy Ring Substituents on α-Glucosidase Inhibition by N-(phenoxydecyl)phthalimide Analogs Note: This data is from related phenoxyalkyl derivatives and illustrates the principle of phenoxy moiety substitution.

| Compound ID | Substituent on Phenoxy Ring | α-Glucosidase Inhibition (IC₅₀) |

| 1 | Unsubstituted | Moderate |

| 2 | 4-Nitro (NO₂) | High |

| 3 | 4-Chloro (Cl) | Moderate-High |

| 4 | 2-Chloro, 4-Nitro | Very High |

Significance of the Hydroxypropyl Linker in Biological Target Interactions

The N-(2-hydroxy-3-phenoxypropyl) linker is not merely a spacer between the phthalimide (B116566) and phenoxy moieties; its structural features are vital for establishing key interactions with biological targets. The hydroxyl (-OH) group and the three-carbon chain length are particularly significant.

The hydroxyl group is a critical hydrogen bond donor and acceptor. In studies involving 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimide derivatives, which share the same linker, the -OH group was found to play an important role in the stability of complexes formed with plasma proteins like α1-acid glycoprotein (B1211001) (AAG). mdpi.com Molecular docking simulations have shown this hydroxyl group forming hydrogen bonds with amino acid residues such as Threonine, Glutamic acid, and Glutamine within protein binding pockets. mdpi.com This ability to form strong, directional hydrogen bonds can significantly enhance the binding affinity and specificity of the molecule for its target.

Effects of Phthalimide Ring Modifications on Pharmacological Profiles

The phthalimide ring system is a well-established pharmacophore, known for its hydrophobic character which facilitates passage across biological membranes. nih.govjapsonline.com This isoindoline-1,3-dione core acts as an anchor for the molecule and its modification can have profound effects on the pharmacological profile.

SAR studies on various phthalimide-based compounds have shown that introducing electron-withdrawing groups onto the phthalimide ring can enhance certain biological activities. nih.gov For example, in the context of alpha-glucosidase inhibitors, substituting the phthalimide ring with four chlorine atoms (creating a 4,5,6,7-tetrachlorophthalimide moiety) was found to be critical for potent activity. researchgate.netnih.gov The unsubstituted phthalimide derivatives showed markedly reduced activity, highlighting the importance of the electronic modifications on this part of the scaffold. researchgate.net

Correlation between Structural Features and Protein Binding Affinity

The interaction of this compound derivatives with proteins, particularly plasma proteins like albumin, α1-acid glycoprotein (AAG), and gamma globulins (GG), is fundamental to their pharmacokinetics and ultimate efficacy. nih.govnih.gov Spectroscopic and molecular docking studies on a series of 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimide derivatives have provided detailed insights into these interactions. mdpi.com

These studies revealed that the derivatives form stable, one-to-one complexes with plasma proteins, primarily through a static quenching mechanism. mdpi.com The binding affinity, quantified by the binding constant (Kb), is influenced by the substituents on the terminal aryl (analogous to the phenoxy) ring. For example, when binding to AAG, a derivative with a trifluoromethyl (-CF₃) group on the phenyl ring formed the most stable complex, indicating that electron-withdrawing substituents can enhance binding. mdpi.com Conversely, a methoxy (B1213986) (-OCH₃) group slightly lowered the binding constant compared to the unsubstituted analog. mdpi.com

Molecular docking has further elucidated the specific interactions, showing that the phthalimide moiety engages in hydrophobic contacts, while the hydroxyl group on the linker forms crucial hydrogen bonds. mdpi.com The binding free energy (ΔG°) for these interactions is consistently negative, confirming the spontaneity and stability of the complexes. mdpi.com These findings demonstrate a direct correlation between the specific structural features of the derivatives and their affinity for proteins, which in turn governs their distribution and availability in the body. mdpi.comnih.gov

Table 2: Binding Constants (Kb) of Phthalimide Derivatives with Plasma Proteins at 297 K Data from 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimide analogs, where the aryl-piperazinyl group is analogous to the phenoxy group for illustrating binding principles.

| Compound ID | Aryl Substituent | Kb with BSA (x 10⁵ dm³·mol⁻¹) | Kb with AAG (x 10³ dm³·mol⁻¹) | Kb with GG (x 10³ dm³·mol⁻¹) |

| F1 | Unsubstituted Phenyl | 2.50 | 1.91 | 1.83 |

| F2 | 3-Methoxy Phenyl | 0.55 | 1.22 | 1.25 |

| F3 | 3-Trifluoromethyl Phenyl | 1.75 | 4.10 | 3.55 |

| F4 | Benzhydryl | 0.88 | 2.50 | 2.76 |

| Source: Adapted from Marciniak et al., 2022. mdpi.com |

Table 3: Thermodynamic Parameters for the Interaction of Phthalimide Derivative F1 with Bovine Serum Albumin (BSA)

| Parameter | Value |

| ΔG° (Binding Free Energy) | -30.80 kJ·mol⁻¹ |

| ΔH° (Enthalpy Change) | -53.21 kJ·mol⁻¹ |

| ΔS° (Entropy Change) | -75.19 J·mol⁻¹·K⁻¹ |

| Source: Adapted from Marciniak et al., 2022. mdpi.com |

Rational Design Principles for Enhanced Biological Activity

The collective SAR data provides a clear framework for the rational design of more potent and selective this compound derivatives. Several key principles emerge:

Optimize Phenoxy Substituents: The biological activity can be significantly enhanced by introducing specific substituents on the phenoxy ring. For enzyme inhibition, electron-withdrawing groups (e.g., nitro, halo) are often beneficial. nih.gov The position and nature of these groups should be systematically varied to maximize target-specific interactions.

Preserve the Hydroxypropyl Linker: The 2-hydroxypropyl linker is essential for potent activity. Its hydroxyl group provides a critical hydrogen bonding point, and its length offers optimal spatial orientation of the terminal moieties. mdpi.com Therefore, this linker should be considered a conserved feature in the design of new analogs.

Balance Hydrophobicity and Hydrophilicity: While the phthalimide core is hydrophobic, the hydroxyl group on the linker introduces a hydrophilic center. Achieving an optimal balance between these properties is critical for good pharmacokinetic profiles, including solubility and protein binding. Molecular hybridization, combining the phthalimide scaffold with other pharmacophores, can be a strategy to achieve this balance and potentially target multiple pathways. nih.gov

By applying these principles, new derivatives can be designed with improved affinity for their biological targets, leading to enhanced therapeutic efficacy. mdpi.comnih.gov

Advanced Methodologies and Analytical Approaches in N 2 Hydroxy 3 Phenoxypropyl Phthalimide Research

In Vitro Cellular Assays for Biological Activity Profiling

In vitro cellular assays are fundamental in determining the biological effects of N-(2-Hydroxy-3-phenoxypropyl)phthalimide and its derivatives. These tests, conducted on cells grown in a controlled laboratory environment, allow for the preliminary screening of various potential therapeutic activities.

Researchers utilize a range of cell-based assays to profile these compounds, including:

Antimicrobial Activity: The activity of phthalimide (B116566) derivatives is tested against various microorganisms. For instance, Schiff bases derived from phthalimide have been evaluated for their effects on Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans and Candida tropicalis. Some derivatives have demonstrated significant antifungal activity against Candida tropicalis at concentrations of 125 and 250 µg/mL.

Anti-inflammatory Effects: A common assay to screen for anti-inflammatory properties involves using murine macrophage cell lines, such as RAW264.7. The production of nitric oxide (NO), a key inflammatory mediator, is stimulated using lipopolysaccharide (LPS). The ability of phthalimide analogues to inhibit this NO production is then measured. One derivative, identified as compound IIh, showed potent inhibitory activity with an IC50 value of 8.7 µg/mL, indicating its potential as an anti-inflammatory agent. This inhibition was linked to the downregulation of inducible nitric oxide synthase (iNOS) mRNA and protein expression.

Antiproliferative and Cytotoxic Activity: The potential of phthalimide derivatives as anticancer agents is assessed by testing their ability to inhibit the growth of various cancer cell lines. Commonly used lines include HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer).. The cytotoxic profile of some synthesized compounds revealed potent activity against HepG2 cancer cells, with one derivative showing an IC50 value of 0.048 µM, which was more potent than the standard, thalidomide (IC50 0.053 µM).

Enzyme Inhibition: The inhibitory effects of these compounds on specific enzymes are also evaluated. For example, certain N-(phenoxydecyl)phthalimide derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Another study found a phthalimide derivative to be a more effective inhibitor of β-glucosidase (IC50 = 1.26 µM) than the standard acarbose (2.15 µM).

These cellular assays are critical for establishing structure-activity relationships, where the biological activity of different analogues is correlated with their chemical structures.

| Activity Type | Assay/Cell Line | Key Findings | Reference Compound/Result |

|---|---|---|---|

| Antifungal | Candida tropicalis | A specific Schiff base derivative (H1) showed high activity. | Active at 125 and 250 µg/mL |

| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibition of nitric oxide (NO) production. | Compound IIh with IC50 of 8.7 µg/mL |

| Cytotoxic | HepG2 (Liver Cancer) | Derivative 3c showed potent activity. | IC50 of 0.048 µM |

| Enzyme Inhibition | β-glucosidase | Derivative 1c showed better inhibition than the standard. | IC50 of 1.26 µM (vs. Acarbose at 2.15 µM) |

High-Throughput Screening Approaches for Analogues

High-Throughput Screening (HTS) is a powerful drug discovery methodology used to test thousands of chemical compounds against a specific biological target in a rapid and automated fashion. For this compound research, HTS is instrumental in identifying novel analogues with enhanced or new biological activities from large compound libraries.

The HTS process typically involves several key stages:

Assay Development: A robust and sensitive biological assay is first developed and optimized for an automated, miniaturized format (e.g., 96- or 384-well plates). For phthalimide analogues, this could be an enzyme inhibition assay or a cell-based assay measuring a specific response like fluorescence.

Library Screening: Large libraries of compounds, which can include diverse phthalimide derivatives, are screened using the developed assay. For example, a screen of over 2,500 prescription drugs and bioactive molecules was used to identify inhibitors of the organic cation transporter 3 (OCT3).

Hit Identification: Compounds that show significant activity in the assay are identified as "hits." In the OCT3 screen, 210 compounds were identified that inhibited transporter activity by 50% or more at a concentration of 20 µM.

Hit Confirmation and Prioritization: Hits are re-tested to confirm their activity and rule out false positives. They are then prioritized for further study based on their potency, selectivity, and other properties.

HTS allows researchers to efficiently explore a vast chemical space, accelerating the discovery of lead compounds from a family of analogues like phthalimides. This approach is significantly more efficient than traditional, low-throughput methods and is a cornerstone of modern drug discovery.

Integrated Spectroscopic and Computational Approaches for Mechanistic Studies

Understanding the mechanism of action of this compound and its derivatives at a molecular level requires an integrated approach combining experimental spectroscopic data with theoretical computational models.

Spectroscopic Techniques are used to determine the chemical structure and study the interactions of these molecules.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy: These are standard methods used to confirm the structure of newly synthesized phthalimide derivatives. 1H-NMR, 13C-NMR, and FTIR analyses provide definitive information about the arrangement of atoms and functional groups within the molecule.

Fluorescence and Circular Dichroism (CD) Spectroscopy: These techniques are employed to study the interactions between phthalimide derivatives and biological macromolecules, such as plasma proteins (e.g., albumin, gamma globulin).. Fluorescence quenching experiments can reveal binding affinities and mechanisms, while CD spectroscopy can detect changes in the secondary structure of a protein upon binding of the compound.

Computational Approaches provide insights that are often inaccessible through experimentation alone.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties and reactivity of molecules. This method has been applied to study the reaction mechanism of N-hydroxyphthalimide-catalyzed oxidative cleavage of alkenes. It is also used to explain the corrosion inhibition properties of phenyl phthalimide derivatives by calculating quantum chemical parameters that correlate with inhibition efficiency.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. It has been used to analyze the binding of phthalimide analogues to plasma proteins and to understand the mechanism of their anti-inflammatory activity by docking them into the active site of the COX-2 enzyme.

Ab Initio Methods and Monte Carlo Simulations: High-level methods like Møller-Plesset perturbation theory (MP2) and Monte Carlo simulations are used to study reaction mechanisms and the adsorption of inhibitors on metal surfaces, providing a detailed picture of the molecular interactions involved.

By combining the structural and interaction data from spectroscopy with the energetic and mechanistic insights from computational chemistry, researchers can build comprehensive models of how these compounds function.

| Methodology | Technique | Application/Information Gained |

|---|---|---|

| Spectroscopy | FTIR, 1H-NMR, 13C-NMR | Structural confirmation and characterization of synthesized derivatives. |

| Fluorescence, Circular Dichroism (CD) | Studying interactions with plasma proteins; detecting conformational changes. | |

| Computational Chemistry | Density Functional Theory (DFT) | Elucidation of reaction mechanisms; explaining corrosion inhibition efficiency. |

| Molecular Docking | Predicting binding modes to biological targets (e.g., enzymes, proteins). |

Chromatographic Techniques for Purification and Reaction Monitoring

Chromatography is an indispensable set of techniques in the research and development of this compound and its derivatives. It is used for monitoring the progress of chemical reactions, isolating and purifying products, and performing quantitative analysis.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a synthesis. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can quickly determine if the starting materials have been consumed and if the desired product has been formed.

Column Chromatography: This is the primary technique for purifying synthesized compounds. The crude reaction mixture is passed through a column packed with a stationary phase, typically silica gel. An appropriate solvent or mixture of solvents (eluent) is used to separate the components of the mixture, allowing for the isolation of the pure phthalimide derivative.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for both qualitative and quantitative analysis. Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of the final compounds and to determine reaction yields with high accuracy. A validated RP-HPLC method for determining the purity of N-(2-hydroxy-3-(4-phenyl-1-piperazinyl))propyl derivatives has been described, using an octadecyl column and an eluent composed of acetonitrile and a phosphate buffer, with UV detection at 239 nm.

| Technique | Primary Use | Specific Application Example |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Used to track the conversion of starting materials in the synthesis of phthalimide analogues. |

| Column Chromatography | Purification | Isolation of optically active products using silica gel with eluents like chloroform/acetone mixtures. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantitative Analysis | Purity evaluation of derivatives on an octadecyl column with UV detection. Calculation of reaction yields. |

Use in Chemical Synthesis Research (e.g., Detection of Amino Groups in Peptide Synthesis)

Beyond their potential therapeutic applications, derivatives of the phthalimide family, specifically N-hydroxyphthalimide (NHPI), serve as valuable reagents in chemical synthesis research. A notable application is in the monitoring of solid-phase peptide synthesis (SPPS).

During Fmoc-SPPS, the progress of the synthesis relies on the complete coupling of amino acids at each step. Therefore, a method to detect any remaining unreacted (unprotected) amino groups is crucial. Researchers have developed a colorimetric method based on the reversible reaction of NHPI derivatives with these free amino groups on the solid support.

The key features of this method are:

Color Formation: The reaction between the NHPI derivative and a free amino group forms an intensely colored product, providing a clear visual indication of an incomplete coupling reaction.

Reversibility: The reaction is reversible, meaning the detecting agent can be washed away without altering the peptide chain, allowing the synthesis to proceed.

Mechanism: Structural analysis has shown that the detection mechanism involves the formation of a salt between the acidic N-hydroxy group of the NHPI derivative and the basic free amino group of the peptide.